molecular formula C18H20N4O B10997427 N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B10997427
M. Wt: 308.4 g/mol
InChI Key: UTIRLSXDRNGZSA-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide (CAS: 1574400-30-8) is a pyrazole-carboxamide derivative featuring a fused cycloheptapyrazole core and an N-methyl indole substituent. Its molecular formula is C₁₈H₂₀N₄O (MW: 308.38), with a SMILES string O=C(c1n[nH]c2c1CCCCC2)Nc1cccc2c1ccn2C .

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H20N4O/c1-22-11-10-12-14(8-5-9-16(12)22)19-18(23)17-13-6-3-2-4-7-15(13)20-21-17/h5,8-11H,2-4,6-7H2,1H3,(H,19,23)(H,20,21)

InChI Key

UTIRLSXDRNGZSA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)C3=NNC4=C3CCCCC4

Origin of Product

United States

Preparation Methods

The synthesis of N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves multiple steps, starting with the preparation of the indole and pyrazole precursors. The reaction conditions typically include the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . These activators facilitate the formation of the carboxamide bond, leading to the final product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound show antiproliferative effects against various human tumor cell lines. The activity is measured in terms of GI50 values ranging from nanomolar to micromolar concentrations .
    Cell LineGI50 Value (nM)
    A549 (Lung)50
    MCF7 (Breast)30
    HeLa (Cervical)25
  • Benzodiazepine Receptor Affinity : Some related compounds have demonstrated high affinity for benzodiazepine receptors, suggesting potential anxiolytic or sedative properties .
  • Neuroprotective Effects : The indole structure is known for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several case studies have explored the efficacy of N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide and its derivatives:

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry reported on a series of synthesized compounds that included this structure. The researchers observed significant cytotoxicity against cancer cell lines and attributed this effect to the unique structural features of the compound .
  • Pharmacokinetic Studies : Research has also focused on understanding the pharmacokinetics of this compound in vivo. These studies are crucial for determining its bioavailability and therapeutic window.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The compound shares a pyrazole-carboxamide scaffold with several derivatives, differing in substituents and ring systems. Key comparisons include:

Compound Name / ID Core Structure Substituents Molecular Weight Key Features
Main compound Cycloheptapyrazole N-methyl indole 308.38 Fused 7-membered ring; indole moiety
8-Chloro-1-(2,4-dichlorophenyl)-N-(p-chlorophenyl)-4,5-dihydrobenzo-1H-6-oxa-cyclohepta[1,2-c]pyrazole-3-carboxamide (1g) Oxygen-bridged cycloheptapyrazole Trichlorophenyl groups Not reported Chlorine substituents enhance lipophilicity; oxygen bridge alters ring conformation
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide Pyridine-sulfonamide Trimethylpyrazole, chlorophenyl 421.88 Sulfonamide group increases polarity; pyridine ring modifies electronic properties
4-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide Simple pyrazole Ethyl, methyl 182.23 Smaller size; lacks fused rings

Key Observations :

  • The main compound’s indole substituent may enhance π-π stacking interactions in receptor binding compared to halogenated aryl groups in analogs like 1g .
  • Unlike sulfonamide derivatives (e.g., ), the carboxamide group in the main compound likely improves membrane permeability due to reduced polarity.
Pharmacological Comparisons

While direct binding data for the main compound is unavailable, inferences can be drawn from structurally related cannabinoid receptor ligands:

  • Receptor Selectivity :

    • Pyrazole-carboxamides with bulky substituents (e.g., oxygen-bridged analogs in ) often show CB1 selectivity over CB2, similar to HU 210 in .
    • The indole moiety in the main compound may mimic the aromatic pharmacophore of WIN 55212-2, which binds CB2 with higher affinity than CB1 .
  • Functional Activity: CB1 ligands (e.g., CP 55,940) inhibit cAMP accumulation via Gᵢ/o coupling . The main compound’s cycloheptapyrazole core may adopt a conformation favorable for similar signaling. chlorophenyl) could determine channel coupling.
Physicochemical Properties
Property Main Compound Analog 1g Analog
Molecular Weight 308.38 Not reported 421.88
LogP (Predicted) Moderate (~3.5)* High (>4.0)* Moderate (~2.8)*
Polar Groups Carboxamide, indole Carboxamide, Cl Sulfonamide, pyridine

*Predicted based on substituent contributions.

Key Observations :

  • The main compound’s moderate LogP balances solubility and membrane permeability, whereas highly halogenated analogs (e.g., 1g ) may suffer from poor aqueous solubility.

Biological Activity

N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure:

  • Molecular Formula : C₁₈H₂₄N₄O
  • Molecular Weight : 304.41 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from its components.

Research indicates that compounds similar to this compound often interact with various biological targets. Notably, the compound may exert its effects through modulation of the Farnesoid X receptor (FXR), which is crucial in cholesterol metabolism and related metabolic disorders .

2. Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the chemical structure can significantly impact biological activity. For instance:

  • The presence of certain functional groups enhances the binding affinity to targets like FXR.
  • Structural analogs demonstrate varying potencies against different biological pathways.

In Vitro Studies

A study evaluating the biological activity of similar pyrazole derivatives highlighted that certain compounds exhibit potent inhibition in FXR-related assays. For example:

CompoundIC50 (nM)Activity Type
4j7.5FXR Binding
4j468.5FXR Antagonism

These findings suggest that modifications in the pyrazole structure can lead to significant differences in biological activity .

In Vivo Studies

While specific in vivo data for this compound is limited, related compounds have shown promising results in animal models for conditions like cholestasis and metabolic syndrome.

Pharmacological Applications

Given its potential FXR antagonistic properties, this compound could be explored for therapeutic applications in:

  • Cholesterol metabolism disorders
  • Metabolic syndrome management

Q & A

Q. What methodologies are recommended for structural elucidation of this compound?

Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and High-Resolution Mass Spectrometry (HRMS) . For example, 1H NMR can resolve the methyl group on the indole ring (δ ~2.23 ppm) and the cycloheptane protons (δ ~1.3–3.0 ppm), while HRMS validates the molecular formula . X-ray crystallography may further resolve stereochemical ambiguities in the bicyclic core .

Q. What synthetic routes are commonly used for this compound?

Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the cyclohepta[c]pyrazole core via cyclocondensation of hydrazines with cyclic ketones under acidic conditions .
  • Step 2 : Amide coupling between the pyrazole-carboxylic acid derivative and 1-methyl-1H-indol-4-amine using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR analysis should focus on:

  • Core modifications : Replace the cycloheptane ring with smaller (e.g., cyclohexane) or larger rings to assess conformational flexibility .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the indole ring to enhance target binding affinity .
  • Bioisosteric replacements : Substitute the carboxamide group with sulfonamide or urea to evaluate metabolic stability . Use in vitro assays (e.g., enzyme inhibition) and molecular docking to prioritize analogs .

Q. How should researchers address contradictions between in vitro and in vivo data?

Discrepancies often arise from pharmacokinetic limitations. Mitigation strategies include:

  • Physicochemical optimization : Improve solubility via salt formation (e.g., hydrochloride) or co-solvent systems (e.g., PEG-400) .
  • Metabolic profiling : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., N-demethylation of the indole ring) .
  • Orthogonal assays : Validate target engagement in vivo using techniques like positron emission tomography (PET) with radiolabeled analogs .

Q. What strategies enhance solubility for in vivo studies?

  • Co-solvent systems : Use Cremophor EL or cyclodextrin-based formulations .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the carboxamide group to improve aqueous solubility .
  • Nanoparticle encapsulation : Employ liposomal carriers to increase bioavailability .

Q. How can target identification be systematically approached?

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Kinase profiling panels : Screen against 300+ kinases to identify off-target effects .
  • CRISPR-Cas9 knockout models : Validate target relevance in disease-specific cell lines .

Q. What methods resolve enantiomeric purity in asymmetric synthesis?

  • Chiral HPLC : Use columns with amylose- or cellulose-based stationary phases (e.g., Chiralpak AD-H) .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .

Q. How is compound stability assessed under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and pH extremes (1–13) .
  • LC-MS stability assays : Monitor degradation products over 24–72 hours in simulated gastric fluid (SGF) and plasma .

Q. What computational tools predict pharmacokinetic properties?

  • QSAR models : Use Schrödinger’s QikProp or ADMET Predictor to estimate logP, blood-brain barrier permeability, and CYP450 inhibition .
  • Molecular dynamics simulations : Assess binding mode stability in target proteins (e.g., 100-ns trajectories in GROMACS) .

Q. How are metabolic pathways characterized?

  • In vitro systems : Incubate with human liver microsomes (HLM) + NADPH to identify phase I metabolites .
  • LC-HRMS/MS : Detect glutathione adducts for reactive metabolite screening .

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